molecular formula C15H18ClN B1197181 1,3-Diphenylpropan-2-amine hydrochloride CAS No. 7763-96-4

1,3-Diphenylpropan-2-amine hydrochloride

Cat. No. B1197181
CAS RN: 7763-96-4
M. Wt: 247.76 g/mol
InChI Key: SNTFEJUFBPIDON-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3-Diphenylpropan-2-amine derivatives involves several chemical reactions and methodologies. For instance, the cleavage of the carbon chain of some amino-alkyl tertiary carbinols has been demonstrated, highlighting the behavior of substituted 3-amino-1:1-diphenylpropan-1-ols in acid solution, leading to the formation of substituted allylamines (Adamson, 1949). Moreover, the calcium-mediated catalytic synthesis of related compounds showcases the versatility in synthesizing 1,3-Diphenylpropan-2-amine derivatives (Younis et al., 2016).

Molecular Structure Analysis

The molecular structure of 1,3-Diphenylpropan-2-amine and its derivatives has been elucidated through various techniques, including X-ray crystallography and NMR spectroscopy. These studies contribute to a deeper understanding of the compound's configuration and its implications on reactivity and interactions (Xie Mei-hua, 2009).

Chemical Reactions and Properties

1,3-Diphenylpropan-2-amine hydrochloride is involved in numerous chemical reactions, showcasing its reactivity and versatility as a chemical compound. For example, its reactions with hydroxylamine hydrochloride and O-methylhydroxylamine hydrochloride have been explored, highlighting the compound's utility in synthesizing various amine derivatives (Kaiser & Wiegrebe, 1998).

Scientific Research Applications

Synthesis and Structural Properties

Synthesis and spectroscopic investigations of novel substituted compounds, such as 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, demonstrate the chemical reactivity and versatility of similar amine compounds. The reaction of chloral with substituted anilines leading to the formation of these compounds showcases the potential for 1,3-Diphenylpropan-2-amine hydrochloride to serve in synthesizing novel chemical entities with diverse applications (Issac & Tierney, 1996).

Advanced Materials and Applications

Amine-functionalized materials, particularly metal-organic frameworks (MOFs), highlight the importance of amine compounds in creating materials with specific chemical functionalities for applications in gas capture, especially CO2. The incorporation of amine groups into MOFs has shown to significantly enhance CO2 sorption capacity, making 1,3-Diphenylpropan-2-amine hydrochloride potentially useful for environmental applications (Lin, Kong, & Chen, 2016).

Environmental Science and Technology

In the field of environmental science, amine-functionalized sorbents have been researched for their efficiency in removing persistent and hazardous substances, such as perfluoroalkyl and polyfluoroalkyl substances (PFAS), from water supplies. The study on amine-containing sorbents for PFAS removal underlines the potential environmental remediation applications of 1,3-Diphenylpropan-2-amine hydrochloride (Ateia et al., 2019).

Biomedical Applications

The review on the synthesis of 1,4-disubstituted 1,2,3-triazoles underlines the biological and pharmaceutical significance of nitrogen-containing heterocycles, which are essential structures in many drugs. The versatility of 1,3-Diphenylpropan-2-amine hydrochloride in forming heterocyclic compounds could be valuable for developing new pharmaceuticals and biomaterials (Kaushik et al., 2019).

properties

IUPAC Name

1,3-diphenylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N.ClH/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14;/h1-10,15H,11-12,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTFEJUFBPIDON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4275-43-8 (Parent)
Record name Phenethylamine, alpha-benzyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007763964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30228290
Record name Phenethylamine, alpha-benzyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30228290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808642
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1,3-Diphenylpropan-2-amine hydrochloride

CAS RN

7763-96-4
Record name Benzeneethanamine, α-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7763-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenethylamine, alpha-benzyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007763964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenethylamine, alpha-benzyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30228290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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